Parcetasal
CAS No.: 87549-36-8
Cat. No.: VC0007028
Molecular Formula: C17H15NO5
Molecular Weight: 313.30 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 87549-36-8 |
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Molecular Formula | C17H15NO5 |
Molecular Weight | 313.30 g/mol |
IUPAC Name | N-[4-[(2-methyl-4-oxo-1,3-benzodioxin-2-yl)oxy]phenyl]acetamide |
Standard InChI | InChI=1S/C17H15NO5/c1-11(19)18-12-7-9-13(10-8-12)21-17(2)22-15-6-4-3-5-14(15)16(20)23-17/h3-10H,1-2H3,(H,18,19) |
Standard InChI Key | ZAPRLADYRFPQSH-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC=C(C=C1)OC2(OC3=CC=CC=C3C(=O)O2)C |
Canonical SMILES | CC(=O)NC1=CC=C(C=C1)OC2(OC3=CC=CC=C3C(=O)O2)C |
Chemical Identity and Synthesis of Parcetasal
Structural Characteristics
Parcetasal’s molecular structure (C₁₇H₁₅NO₅) features a benzophenone backbone with acetyl and phenolic functional groups, differentiating it from simpler analgesics like paracetamol (C₈H₉NO₂). Its IUPAC name remains unspecified in available literature, but its synthesis pathways suggest modifications to classical analgesic frameworks.
Synthesis Methods
Parcetasal is synthesized through multi-step organic reactions, though detailed protocols are proprietary. Available data indicate similarities to paracetamol’s production, particularly in acetylation steps. For example:
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Acylation of Phenol Derivatives: Initial steps may involve acetylation of a phenolic precursor using acetic anhydride under acidic conditions, akin to paracetamol synthesis.
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Beckmann Rearrangement: A ketoxime intermediate could undergo acid-catalyzed rearrangement to yield the final product, a method historically used for related compounds.
Property | Value |
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CAS No. | 149703-47-9 |
Molecular Formula | C₁₇H₁₅NO₅ |
Molecular Weight | 313.30 g/mol |
Solubility | Not fully characterized |
Pharmacological Mechanisms
Cyclooxygenase (COX) Inhibition
Parcetasal inhibits prostaglandin synthesis by reducing the active form of COX-1 and COX-2 enzymes, particularly under low peroxide conditions. This selective inhibition mirrors the action of paracetamol but with enhanced stability due to structural modifications.
Cannabinoid Receptor Modulation
The metabolite N-arachidonoylphenolamine (AM404) acts as a weak agonist of cannabinoid receptors (CB₁ and CB₂) and inhibits endocannabinoid reuptake, suggesting a dual mechanism for central pain modulation.
Pharmacokinetic Profile
Absorption and Distribution
Parcetasal’s bioavailability and absorption kinetics remain under investigation. Preliminary models suggest:
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Peak Plasma Concentration: Achieved within 20–90 minutes post-administration, influenced by gastric emptying.
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Protein Binding: Negligible under therapeutic doses but increases to 15–21% in overdose scenarios.
Metabolism and Excretion
Hepatic metabolism predominates, producing glucuronide and sulfate conjugates. Renal excretion accounts for >90% of elimination, with a half-life of 1.9–2.5 hours.
Study Focus | Key Findings |
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Osteoarthritis Pain | Minimal clinically significant relief vs. placebo |
Post-Surgical Pain | Superior to placebo but inferior to NSAIDs |
Anticonvulsant Effects | Observed in rodent models, mechanism unclear |
Research Frontiers and Challenges
Neuropathic Pain Models
Recent studies propose Parcetasal’s efficacy in neuropathic pain via AM404-mediated CB₁ modulation, though human data are lacking.
Formulation Innovations
Efforts to enhance bioavailability include nanoemulsions and prodrug designs, aiming to reduce dosing frequency and toxicity.
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